2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a natural product found in Streptomyces pactum with data available.
Actinopyrone A
CAS No.: 88378-59-0
Cat. No.: VC20747636
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88378-59-0 |
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Molecular Formula | C25H36O4 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one |
Standard InChI | InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3 |
Standard InChI Key | PFVSUJLJFXJPMF-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O |
SMILES | CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O |
Canonical SMILES | CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O |
Appearance | Colourless Oil |
Actinopyrone A is a naturally occurring compound classified as a gamma-pyrone, primarily isolated from Streptomyces species. It has garnered attention due to its potent biological activities, particularly against Helicobacter pylori, the bacterium responsible for peptic ulcer disease. The compound was first identified in the 1980s and has since been the subject of various studies focusing on its chemical properties and biological effects.
Molecular Formula and Weight
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Molecular Formula: C25H36O4
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Molecular Weight: 416.56 g/mol
Structural Characteristics
Actinopyrone A features a unique structure characterized by a gamma-pyrone ring fused with a complex side chain. This structural arrangement contributes to its biological activity.
Property | Value |
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Molecular Formula | C25H36O4 |
Molecular Weight | 416.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Actinopyrone A exhibits remarkable antimicrobial properties, particularly against Helicobacter pylori. It demonstrates a minimum inhibitory concentration (MIC) of 0.0001 µg/ml, indicating its potency:
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Target Pathogen: Helicobacter pylori
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MIC: 0.0001 µg/ml
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Selectivity: Over 10^6 fold selective against H. pylori compared to other bacteria.
Other Biological Effects
Originally identified for its coronary vasodilating activity, Actinopyrone A also shows weak activity against some Gram-positive bacteria and dermatophytes, though its primary significance lies in its anti-H. pylori effects.
Isolation and Characterization
Actinopyrone A was isolated from Streptomyces sp., with detailed characterization performed using spectroscopic techniques such as NMR and mass spectrometry. These analyses confirmed its structure and purity.
Potential Applications
Due to its potent anti-H. pylori activity, Actinopyrone A holds promise as a therapeutic agent for treating peptic ulcer disease and potentially other infections caused by this bacterium.
Recent Studies
Recent research has explored the biosynthesis of Actinopyrone derivatives, revealing insights into their structure-activity relationships and potential modifications to enhance efficacy against target pathogens .
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